molecular formula C10H5ClN4O3 B13681446 8-Chloro-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile

8-Chloro-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile

Cat. No.: B13681446
M. Wt: 264.62 g/mol
InChI Key: AOJMESHAHMSPRC-UHFFFAOYSA-N
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Description

8-Chloro-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile is a heterocyclic compound that belongs to the class of 1,5-naphthyridines. This compound is characterized by its unique structure, which includes a chloro, methyl, nitro, and oxo group attached to the naphthyridine ring. It has a molecular formula of C10H5ClN4O3 and a molecular weight of 264.62 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile involves multiple steps. One common method includes the reaction of 5-methyl-1,5-naphthyridine-2-carbonitrile with chlorinating agents to introduce the chloro group. This is followed by nitration to add the nitro group and oxidation to form the oxo group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of catalysts and solvents is also common to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-Chloro-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. The nitro group can undergo bioreduction to form reactive intermediates that damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H5ClN4O3

Molecular Weight

264.62 g/mol

IUPAC Name

8-chloro-5-methyl-7-nitro-6-oxo-1,5-naphthyridine-2-carbonitrile

InChI

InChI=1S/C10H5ClN4O3/c1-14-6-3-2-5(4-12)13-8(6)7(11)9(10(14)16)15(17)18/h2-3H,1H3

InChI Key

AOJMESHAHMSPRC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(C1=O)[N+](=O)[O-])Cl)N=C(C=C2)C#N

Origin of Product

United States

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